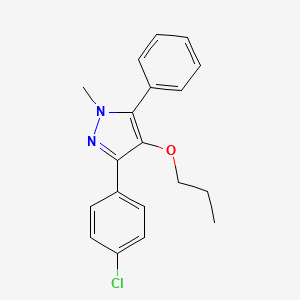

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole

Descripción

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a pyrazole derivative characterized by a 1H-pyrazole core substituted at positions 1, 3, 4, and 3. The substituents include a methyl group at position 1, a 4-chlorophenyl group at position 3, a propoxy chain at position 4, and a phenyl ring at position 5 (Fig. 1). Pyrazole derivatives are renowned for their diverse pharmacological activities, such as anti-inflammatory, antifungal, and cytotoxic properties . The propoxy chain at position 4 may influence solubility and metabolic stability compared to shorter alkoxy or polar substituents.

Propiedades

Número CAS |

60627-70-5 |

|---|---|

Fórmula molecular |

C19H19ClN2O |

Peso molecular |

326.8 g/mol |

Nombre IUPAC |

3-(4-chlorophenyl)-1-methyl-5-phenyl-4-propoxypyrazole |

InChI |

InChI=1S/C19H19ClN2O/c1-3-13-23-19-17(14-9-11-16(20)12-10-14)21-22(2)18(19)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3 |

Clave InChI |

SJKUBHMPCBVADC-UHFFFAOYSA-N |

SMILES canónico |

CCCOC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 1-methyl-3-phenyl-2-propoxy-1-propen-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups replacing the chlorine atom.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in drug development:

-

Anticancer Properties

- Research indicates that derivatives of pyrazole compounds, including 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .

- Anticonvulsant Activity

- Anti-inflammatory Effects

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of pyrazole derivatives, including 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole, against various cancer cell lines. Results indicated that certain derivatives displayed potent cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Anticonvulsant Screening

In another investigation, the anticonvulsant activity of several pyrazole derivatives was assessed using animal models. The results suggested that compounds with similar structural features to 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole exhibited significant protection against seizures induced by pentylenetetrazol (PTZ), highlighting their potential as therapeutic agents for epilepsy .

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Substituent Variations in Pyrazole Derivatives

Key structural analogues include:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) : Features a 4-fluorophenyl group (electron-withdrawing) and an N-carbaldehyde substituent. The fluorine atom’s smaller size and higher electronegativity compared to chlorine may reduce lipophilicity, affecting bioavailability .

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, ): Contains both 4-chlorophenyl and 4-fluorophenyl groups, highlighting synergistic electronic effects. The acetyl group at N1 may enhance hydrogen-bonding capacity compared to the methyl group in the target compound .

Table 1: Substituent Effects on Physicochemical Properties

Antifungal and Antibacterial Activity

Pyrazole derivatives with 4-chlorophenyl groups (e.g., ) exhibit notable antifungal activity, likely due to halogen-mediated interactions with fungal enzymes .

Cytotoxic Potential

Halogen substitution (Cl vs. Br) in propenones () correlates with cytotoxicity, where chlorine’s moderate electronegativity balances electron withdrawal and lipophilicity . The target compound’s 4-chlorophenyl group may similarly optimize interactions with cancer cell targets, though direct cytotoxic data are pending.

Computational and Crystallographic Insights

Docking Studies

AutoDock4 () simulations for analogous compounds suggest that alkoxy chains (e.g., propoxy) adopt flexible conformations in binding pockets, enabling van der Waals interactions with hydrophobic residues . This contrasts with rigid carbaldehyde or acetyl substituents (), which prioritize hydrogen bonding .

Crystal Packing Analysis

Compounds in were refined using SHELXL (), revealing that bulky substituents like 4-chlorophenyl disrupt π-π stacking compared to smaller groups (e.g., 4-fluorophenyl) . Mercury () visualization tools further highlight how propoxy chains in the target compound may introduce torsional flexibility, affecting crystal symmetry .

Actividad Biológica

3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article focuses on the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various scientific studies and research findings.

Synthesis

The synthesis of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole typically involves multi-step reactions that utilize readily available starting materials. The synthetic route often includes the formation of the pyrazole ring through condensation reactions involving hydrazines and appropriate carbonyl compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole. For instance, a related compound, 4j , demonstrated significant inhibitory effects on glioblastoma cell lines by targeting the AKT2/PKBβ signaling pathway, which is crucial in glioma malignancy. This compound exhibited low cytotoxicity against non-cancerous cells while effectively inhibiting tumor growth in vitro .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. In a study screening various pyrazole derivatives, it was found that certain modifications could enhance kinase inhibitory activity, which is vital for developing targeted cancer therapies. Specifically, compounds with a 4-chlorophenyl substitution were noted for their ability to inhibit multiple kinases involved in cancer progression .

Anti-inflammatory Activity

Pyrazoles are known for their anti-inflammatory properties. Research indicates that derivatives of this class can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. In one study, specific pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . This suggests that 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole may also possess similar anti-inflammatory effects.

The biological activity of 3-(4-Chlorophenyl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole can be attributed to its interaction with various molecular targets:

- Kinase Pathways : The compound's ability to inhibit kinases such as AKT2 suggests its role in modulating critical signaling pathways involved in cell proliferation and survival.

- Cytokine Modulation : By affecting cytokine levels, this compound may help mitigate inflammatory responses, providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several studies provide insights into the efficacy of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.